N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(2-Methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a]quinoxaline) substituted with a methyl group at position 1 and a ketone at position 4. The acetamide side chain links the core to a 2-methoxyphenyl group, which introduces steric and electronic effects due to the ortho-methoxy substituent. This structural motif is common in bioactive molecules, where the triazoloquinoxaline core may enhance binding affinity to biological targets through π-π stacking and hydrogen bonding .
The compound’s synthesis likely involves cyclization to form the triazoloquinoxaline core, followed by coupling with a substituted acetamide.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-21-22-18-19(26)23(14-8-4-5-9-15(14)24(12)18)11-17(25)20-13-7-3-6-10-16(13)27-2/h3-10H,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMQABPRYQJCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 382.4 g/mol. Its structure includes a quinoxaline nucleus fused with a triazole ring, which is known for imparting various biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | BAMHEMFZLFAXTN-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that derivatives of triazole and quinoxaline exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain quinoxaline derivatives have shown efficacy against lung carcinoma and other cancer cell lines .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in DNA replication and repair.
- Receptor Interaction : It could modulate signaling pathways by interacting with specific receptors related to cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates. The results indicated that compounds structurally similar to this compound exhibited potent activity against resistant strains of bacteria .
Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, researchers synthesized various quinoxaline derivatives and assessed their cytotoxic effects on lung cancer cell lines. The findings revealed that some derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related derivatives:
Key Observations:
Substituent Effects: The 2-methoxy group in the target compound may increase steric hindrance compared to the 4-chloro substituent in ’s analog. This could reduce solubility but enhance target specificity due to directional hydrogen bonding. 4-Chlorophenyl derivatives (e.g., ) exhibit higher molecular weights (367.79 vs.
Core Heterocycle: The triazoloquinoxaline core in the target compound provides rigidity and planarity, which may improve binding to aromatic-rich biological targets compared to flexible oxazolone () or sulfanyl-quinoxaline () systems . Oxazolone-based analogs () prioritize hydrazide-mediated synthesis, differing from the triazoloquinoxaline’s cyclization pathways .
Synthetic Methods: Triazoloquinoxaline derivatives (target and ) share coupling steps with acetamide groups, while sulfanyl-linked analogs () require thiol incorporation . Recrystallization from ethanol or sodium bicarbonate washes () is common for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
